Trimethylamine oxide
描述
属性
IUPAC Name |
N,N-dimethylmethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYRKYUKCHHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049678 | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |
| Record name | Trimethylamine-N-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
454 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Trimethylamine oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1184-78-7 | |
| Record name | Trimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyloxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylamine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N,N-dimethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-methanamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylamine, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
| Record name | Trimethylamine N-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Core Reaction Mechanism
TMAO is synthesized via the oxidation of trimethylamine (TMA) using hydrogen peroxide under controlled conditions. The reaction proceeds as follows:
This exothermic reaction requires careful temperature management to prevent hydrogen peroxide decomposition. Excess H₂O₂ (1.01–1.59 mol equivalents relative to TMA) is critical for driving the reaction to completion, as demonstrated by yield increases from 85.4% to 99.9% in optimized conditions.
Role of Stabilizers and Initiators
Stabilizers such as EDTA-Na₂ , acetic acid, and citric acid (0.0005–0.04 mol ratio to TMA) mitigate peroxide decomposition by chelating metal ions. Initiators like benzoic acid or phenylformic acid (0.002–0.04 mol ratio) lower the activation energy, enabling reactions to proceed at moderate temperatures (65–75°C). For example, adding 0.13 g of phenylformic acid in Example 11 achieved a 99.9% yield by accelerating the oxidation kinetics.
Laboratory-Scale Synthesis Protocols
Standard Procedure
A typical lab-scale synthesis involves:
Table 1: Impact of H₂O₂ Excess on Yield
| Example | H₂O₂:TMA Mol Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 1.01 | 85.4 | 96.3 |
| 3 | 1.25 | 93.6 | 97.1 |
| 11 | 1.39 | 99.9 | 97.7 |
Higher H₂O₂ ratios reduce unreacted TMA but require stabilizers to prevent oxidative side reactions.
Crystallization and Purification
Post-reaction, TMAO is crystallized by cooling the solution to ≤40°C. Mother liquor concentration under reduced pressure (50–70°C) recovers additional product, with yields improving by 5–12% through recycling. Drying temperatures above 70°C risk decomposition, whereas 40–60°C preserves purity.
Reaction Optimization Strategies
Temperature and Time Dependence
Optimal reaction temperatures range from 68–72°C, balancing reaction rate and H₂O₂ stability. For instance, Example 4 achieved 93.6% yield at 68–72°C, whereas temperatures below 60°C (Example 1) resulted in slower kinetics and lower yields. Reaction times of 5–6 hours are typical, with prolonged durations (>8 hours) offering diminishing returns.
Additive Synergy
Combining EDTA-Na₂ (stabilizer) and phenylformic acid (initiator) in Example 11 yielded 99.9% TMAO, highlighting synergistic effects. EDTA-Na₂ prevents metal-catalyzed H₂O₂ degradation, while phenylformic acid ensures rapid initiation at lower temperatures.
Table 2: Effect of Additives on Yield
| Example | Additives | Yield (%) |
|---|---|---|
| 5 | EDTA-Na₂ | 93.2 |
| 10 | Acetic acid | 95.1 |
| 11 | EDTA-Na₂ + Phenylformic acid | 99.9 |
Industrial-Scale Production
Scaling Challenges and Solutions
Industrial reactors (e.g., Example 6: 692 kg TMA batch) face heat dissipation challenges. Strategies include:
化学反应分析
反应类型: 三甲胺氧化物会发生各种化学反应,包括:
脱羰基化: 它在无溶剂反应中充当脱羰基剂.
常用试剂和条件:
氧化反应: 常用试剂包括过氧化氢和有机硼烷。反应通常在温和条件下进行。
脱羰基化反应: 这些反应通常在没有溶剂的情况下进行,使三甲胺氧化物成为此类过程的宝贵试剂。
主要生成物:
氧化反应: 主要产物包括氧化的有机硼烷。
脱羰基化反应: 产物取决于反应中使用的特定底物。
科学研究应用
Biochemical and Physiological Roles
Osmolyte Functionality
TMAO serves as an osmolyte, a compound that stabilizes proteins under stress conditions such as high pressure and extreme temperatures. Research indicates that TMAO can protect cellular structures by maintaining water structure and enhancing hydrogen bonding among water molecules, which is crucial for organisms living in high-pressure environments like deep-sea fish .
Antioxidant Properties
Recent studies have shown that TMAO enhances antioxidant defenses within cells. For instance, supplementation with TMAO in muscle cells has been demonstrated to promote the expression of key antioxidant proteins, suggesting its potential role in mitigating oxidative stress . This property is particularly relevant in the context of exercise performance enhancement, where TMAO has been linked to improved endurance and recovery .
Cardiovascular Health
Cardiovascular Disease Biomarker
TMAO has been implicated as a biomarker for cardiovascular diseases. Elevated plasma levels of TMAO are associated with increased risks of major adverse cardiovascular events such as myocardial infarction and stroke . A nested case-control study within the PEGASUS-TIMI 54 trial highlighted that higher baseline levels of TMAO correlated with cardiovascular death and stroke among patients with prior myocardial infarction .
Mechanisms of Action
The mechanisms by which TMAO influences cardiovascular health include promoting foam cell formation, enhancing platelet aggregation, and impairing reverse cholesterol transport . These pathways underscore the compound's role in atherogenesis and thrombosis.
Metabolomics and Disease Prediction
TMAO is increasingly recognized in metabolomic studies as a key metabolite linked to various diseases, including metabolic syndrome and type 2 diabetes. Metabolomic analyses have identified unique metabolic signatures associated with elevated TMAO levels, providing insights into disease progression and potential therapeutic targets .
Environmental Applications
Pressure Resistance in Marine Organisms
TMAO's role extends beyond human health; it is vital for marine organisms that inhabit extreme environments. Its ability to stabilize proteins under pressure makes it essential for the survival of species such as deep-sea fish, which experience significant pressure changes in their habitats .
Case Studies
作用机制
三甲胺氧化物通过多种机制发挥作用:
蛋白质稳定: 它通过抵消压力的不稳定作用来稳定蛋白质,使其对生活在深海的海洋生物至关重要.
氧化应激减少: 它激活 Nrf2 信号通路,从而减少氧化应激并改善运动表现.
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Trimethylamine (TMA)
- Structure : TMA (C₃H₉N) lacks the oxygen atom present in TMAO.
- Metabolism : Produced by gut microbes from dietary precursors; TMA is oxidized to TMAO in the liver .
- Biological Roles: TMA is volatile and associated with unpleasant odors (e.g., fishy smell).
- Clinical Significance : High TMA levels are rare but linked to trimethylaminuria ("fish odor syndrome") .
Table 1: TMAO vs. TMA
Betaine and Carnitine
- Structural Relationship : Betaine (trimethylglycine) and carnitine are TMAO precursors.
- Metabolism : Gut microbes convert betaine and carnitine to TMA, which is then oxidized to TMAO .
- Biological Roles: Betaine: Osmoprotectant in kidneys; alternative methyl donor in one-carbon metabolism. Carnitine: Facilitates fatty acid transport into mitochondria for energy production.
- Clinical Significance: High dietary carnitine intake correlates with elevated TMAO and CVD risk .
Table 2: TMAO vs. Precursor Compounds
Comparative Clinical and Mechanistic Insights
Cardiovascular Disease Biomarkers
- TMAO vs. Traditional Biomarkers: In heart failure, TMAO levels correlate with NT-proBNP (r = 0.73) and inversely with left ventricular ejection fraction (LVEF; r = -0.58) . TMAO predicts major adverse cardiovascular events (MACE) independently of traditional risk factors (hazard ratio [HR] = 2.54 for highest vs. lowest quartile) . Compared to BNP, TMAO provides additive prognostic value in heart failure with preserved ejection fraction (HFpEF) .
Table 3: Biomarker Performance in Heart Failure
| Biomarker | Association with Outcomes | Hazard Ratio (HR) | References |
|---|---|---|---|
| TMAO | ↑ MACE, ↓ LVEF | 2.54 | |
| NT-proBNP | ↑ Heart failure severity | N/A | |
| BNP | Diagnostic marker for HF | N/A |
Gut Microbiota-Derived Metabolites
- TMAO vs. Short-Chain Fatty Acids (SCFAs) :
- Therapeutic Implications : Modulating gut microbiota to reduce TMAO or increase SCFAs is a emerging strategy for CVD management .
生物活性
Trimethylamine N-oxide (TMAO) is a metabolite generated from dietary precursors such as choline and L-carnitine through the action of gut microbiota. This compound has garnered significant attention due to its multifaceted biological activities and associations with various health outcomes, particularly in cardiovascular and metabolic diseases. This article explores the biological activity of TMAO, highlighting its mechanisms of action, effects on health, and relevant research findings.
TMAO influences several biological pathways that can impact health outcomes:
- Oxidative Stress Response : TMAO has been shown to enhance the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant defense. In studies involving C2C12 myoblasts, TMAO treatment increased the expression of antioxidant genes such as heme oxygenase-1 (HO-1) and catalase (CAT), thereby reducing oxidative stress-induced damage .
- Cardiovascular Implications : Elevated levels of TMAO have been linked to increased risk factors for cardiovascular diseases, including atherosclerosis. Mechanisms include promoting macrophage cholesterol accumulation, enhancing platelet hyperresponsiveness, and inducing pro-inflammatory changes in arterial walls .
- Metabolic Syndrome : TMAO is associated with metabolic syndrome (MetS), characterized by abdominal obesity, dyslipidemia, and insulin resistance. High levels of TMAO have been correlated with increased odds of MetS components such as hypertriglyceridemia .
1. Association with Cardiovascular Disease
A meta-analysis indicated that higher serum/plasma concentrations of TMAO are significantly associated with acute ischemic stroke (AIS). The study reported a dose-dependent relationship where each 1 μmol/L increase in TMAO concentration correlated with a 12.1% increase in AIS risk .
2. Mortality Risk
A longitudinal study involving a multi-ethnic cohort found that elevated plasma TMAO levels were positively associated with all-cause mortality, particularly from cardiovascular and renal diseases. The hazard ratios indicated that higher TMAO levels significantly increased the risk of death due to these conditions over a median follow-up period of 16.9 years .
3. Exercise Performance
Interestingly, TMAO may also enhance exercise performance by mitigating oxidative stress. In animal studies, TMAO treatment improved endurance swimming times and enhanced antioxidant activity in muscle tissues . This suggests potential benefits for athletes or individuals engaging in physical training.
Data Table: Summary of Key Findings on TMAO
Case Study 1: Acute Ischemic Stroke
In a cohort study analyzing the relationship between TMAO and acute ischemic stroke, researchers found that individuals with elevated serum TMAO levels had significantly higher risks for AIS. The findings emphasized the importance of monitoring dietary intake rich in choline and carnitine due to their role in increasing TMAO production .
Case Study 2: Mortality in Diverse Populations
A long-term study involving over 6,700 participants demonstrated that serial measurements of plasma TMAO were predictive of mortality outcomes across diverse racial/ethnic groups. The results highlighted the need for further research into dietary interventions that could modulate TMAO levels to improve health outcomes .
常见问题
Q. What standardized methodologies are recommended for quantifying TMAO in biological samples?
TMAO quantification typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity. Key steps include:
- Sample Preparation : Deproteinization using organic solvents (e.g., methanol) to minimize matrix interference.
- Internal Standards : Isotope-labeled TMAO (e.g., d9-TMAO) ensures accuracy via isotopic dilution .
- Method Validation : Precision and bias should comply with guidelines from the European Federation for Laboratory Medicine (EFLM), including Passing-Bablok regression analysis for method comparison .
Q. How can dietary interventions be designed to study gut microbiota-dependent TMAO production?
- Phosphatidylcholine Challenge : Administer deuterium-labeled dietary precursors (e.g., d9-choline) and measure TMAO kinetics in plasma/urine pre- and post-antibiotic treatment to isolate microbial contributions .
- Controlled Diets : Use isocaloric diets with varying choline/carnitine content to assess dose-response relationships. Fecal microbiota transplantation (FMT) in germ-free models can validate causality .
Q. What are the primary metabolic pathways for TMAO synthesis and clearance?
- Synthesis : Gut microbiota (e.g., Clostridium spp.) convert dietary choline/carnitine to trimethylamine (TMA), which hepatic flavin monooxygenases (FMOs) oxidize to TMAO .
- Clearance : Renal excretion is the dominant route, with urinary TMAO levels reflecting renal function. Pharmacokinetic studies using radiolabeled TMAO can quantify organ-specific retention .
Advanced Research Questions
Q. How can conflicting data on TMAO’s role in cancer be reconciled?
- Mechanistic Context : Evaluate tissue-specific TMAO effects (e.g., pro-inflammatory vs. antioxidant) using organoid models or tissue-selective FMO knockout mice .
- Cohort Stratification : Subgroup analyses in human studies by microbiome composition, FMO3 polymorphisms, or comorbidities (e.g., chronic kidney disease) can resolve contradictions .
Q. What experimental approaches validate TMAO as a causal mediator in cardiovascular disease (CVD)?
- Genetic Models : FMO3-knockout mice or humanized FMO3 transgenic models can isolate TMAO’s effects from confounding factors .
- Mendelian Randomization : Leverage genetic variants (e.g., FMO3 SNPs) associated with circulating TMAO to infer causality in CVD risk using large biobanks .
Q. How do systematic reviews address heterogeneity in TMAO-disease associations?
- Meta-Analysis Protocols : Use random-effects models to account for between-study variability. Stratify by assay type (LC-MS vs. ELISA), population demographics, and adjustment for renal function .
- Sensitivity Analyses : Exclude studies with high bias risk (e.g., self-reported diets) or small sample sizes to assess robustness .
Q. What strategies optimize TMAO detection in complex biological matrices?
- High-Resolution MS : Orbitrap or Q-TOF platforms enhance resolution for distinguishing TMAO from structural analogs (e.g., betaine) .
- Derivatization : Chemical modification (e.g., dansyl chloride) improves chromatographic separation and ionization efficiency in low-abundance samples .
Q. How can computational models predict TMAO’s interactions with host pathways?
- Molecular Dynamics Simulations : Model TMAO’s effects on protein folding or lipid bilayer stability using tools like GROMACS .
- Network Pharmacology : Integrate omics data (metabolomics, proteomics) to map TMAO’s role in inflammatory or metabolic networks .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
